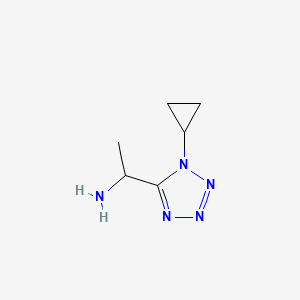

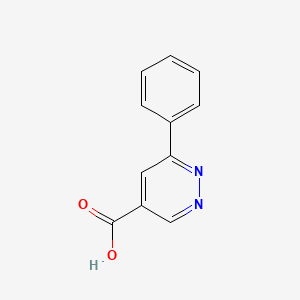

![molecular formula C10H12BrN3 B1380049 2-{6-Bromo-8-méthylimidazo[1,2-a]pyridin-2-yl}éthan-1-amine CAS No. 1216008-69-3](/img/structure/B1380049.png)

2-{6-Bromo-8-méthylimidazo[1,2-a]pyridin-2-yl}éthan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

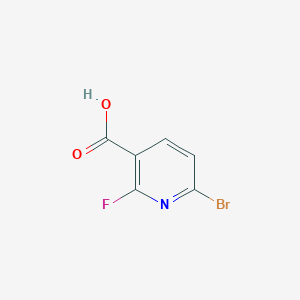

“2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine” is a chemical compound with the CAS Number: 1461706-94-4 . Its IUPAC name is 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine hydrochloride . It is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine”, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

The molecular structure of “2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine” can be represented by the InChI code: 1S/C10H12BrN3.ClH/c1-7-4-8(11)5-14-6-9(2-3-12)13-10(7)14;/h4-6H,2-3,12H2,1H3;1H . This indicates that the compound contains a bromine atom, a methyl group, and an imidazo[1,2-a]pyridin-2-yl group attached to an ethan-1-amine.Physical and Chemical Properties Analysis

The compound is a powder with a molecular weight of 290.59 . The compound’s InChI key is YZEDFEGFPUMWSF-UHFFFAOYSA-N .Applications De Recherche Scientifique

Applications pharmaceutiques

Les dérivés de l'imidazo[1,2-a]pyridine se retrouvent dans de nombreux principes actifs pharmaceutiques. Par exemple :

Recherche antibactérienne

Ces composés se sont avérés prometteurs dans la recherche antibactérienne. Par exemple :

- Q203 : Un analogue de l'imidazo[1,2-a]pyridine qui a démontré une réduction significative de la charge bactérienne dans un modèle murin de tuberculose aiguë .

Sondes fluorescentes

Les dérivés de l'imidazo[1,2-a]pyridine ont été utilisés comme sondes fluorescentes pour la détermination in vitro et in vivo des ions mercure et fer .

Synthèse chimique

Ils sont également impliqués dans des processus de synthèse chimique tels que :

- Synthèse sans solvant sous irradiation micro-ondes .

- Synthèse chémidivergente de N-(pyridin-2-yl)amides et de 3-bromoimidazo[1,2-a]pyridines .

Colorants sensibles à la lumière

Ces composés jouent un rôle dans les colorants sensibles à la lumière et les supports optiques pour le stockage de données .

Produits chimiques agricoles

Ils sont utilisés dans les pesticides et les fongicides, ce qui indique leur polyvalence dans divers domaines .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures for prevention, response, storage, and disposal .

Mécanisme D'action

It’s worth noting that compounds with the imidazo[1,2-a]pyridine structure have been characterized with regard to a broad spectrum of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .

Analyse Biochimique

Biochemical Properties

2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with cytochrome P450 enzymes, influencing their catalytic activity. This interaction can alter the metabolism of other substrates processed by these enzymes, potentially leading to changes in metabolic pathways . Additionally, 2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine can interact with DNA, leading to modifications in gene expression .

Cellular Effects

The effects of 2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. For example, in cancer cells, this compound can induce apoptosis by activating the p53 pathway . Furthermore, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to altered energy production and consumption .

Molecular Mechanism

At the molecular level, 2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine exerts its effects through several mechanisms. It binds to specific sites on enzymes, either inhibiting or activating their function. For instance, its binding to cytochrome P450 enzymes can inhibit their activity, reducing the metabolism of certain drugs . Additionally, it can intercalate into DNA, causing structural changes that affect transcription and replication processes .

Temporal Effects in Laboratory Settings

The stability and effects of 2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine over time have been studied extensively. In vitro studies show that the compound remains stable under standard laboratory conditions for extended periods. It can degrade under extreme pH or temperature conditions . Long-term exposure to this compound in cell cultures has shown sustained effects on cellular function, including prolonged activation of stress response pathways .

Propriétés

IUPAC Name |

2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3/c1-7-4-8(11)5-14-6-9(2-3-12)13-10(7)14/h4-6H,2-3,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCVGTYJIGMZLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN2C1=NC(=C2)CCN)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

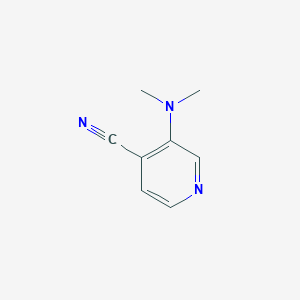

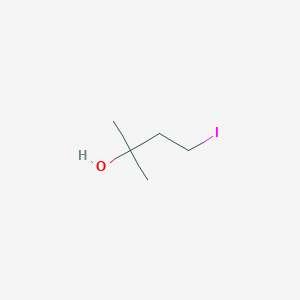

![1-bromo-N-[(4-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B1379975.png)

![{[(3-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1379979.png)

![2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione](/img/structure/B1379989.png)